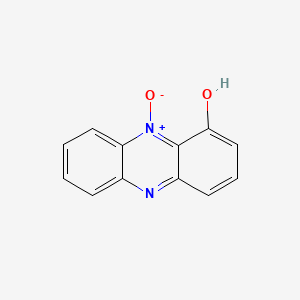
Phenazin-1-ol 10-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazin-1-ol 10-oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Phenazin-1-ol 10-oxide exhibits a range of biological properties that make it a valuable compound in pharmaceutical research. Key activities include:
- Antimicrobial Activity : Phenazin derivatives, including this compound, have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, phenazine compounds have been used to combat Mycobacterium tuberculosis and other resistant strains .
- Antitumor Effects : Research indicates that this compound and its derivatives possess anticancer properties. Studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and disrupting mitochondrial function .
- Neuroprotective Properties : Some phenazine derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Target Organisms/Conditions | Mechanism of Action |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis, Staphylococcus aureus | Disruption of cellular integrity |
| Antitumor | Various cancer cell lines | Induction of apoptosis, cell cycle arrest |
| Neuroprotective | Neuronal cells | Modulation of oxidative stress |
Synthetic Methodologies
The synthesis of this compound has been achieved through various routes, emphasizing efficiency and yield. Recent advancements include:
- Enzymatic Synthesis : Utilizing laccase enzymes to catalyze the oxidation of aromatic amines has proven effective in producing phenazine compounds with high selectivity and minimal environmental impact. This method allows for the formation of complex structures under mild conditions .
- Chemical Synthesis : Traditional chemical methods involve the reaction of ortho-substituted diamines with hydroxyamines to yield phenazine derivatives. These methods are often optimized for functional group tolerance and yield improvement .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7) showed that this compound induced apoptosis at low concentrations. The mechanism was linked to the activation of caspase pathways, providing insights into its potential as an anticancer agent.
Case Study 3: Neuroprotection
Research involving neuronal cell cultures indicated that this compound could reduce oxidative stress markers significantly. This finding positions the compound as a candidate for further development in neuroprotective therapies.
Eigenschaften
CAS-Nummer |
14994-67-3 |
|---|---|
Molekularformel |
C12H8N2O2 |
Molekulargewicht |
212.208 |
IUPAC-Name |
10-oxido-5H-phenazin-10-ium-1-one |
InChI |
InChI=1S/C12H8N2O2/c15-11-7-3-5-9-12(11)14(16)10-6-2-1-4-8(10)13-9/h1-7,13H |
InChI-Schlüssel |
NEVSNWDYUXRMBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=CC=CC(=O)C3=[N+]2[O-] |
Synonyme |
1-Phenazinol 10-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















